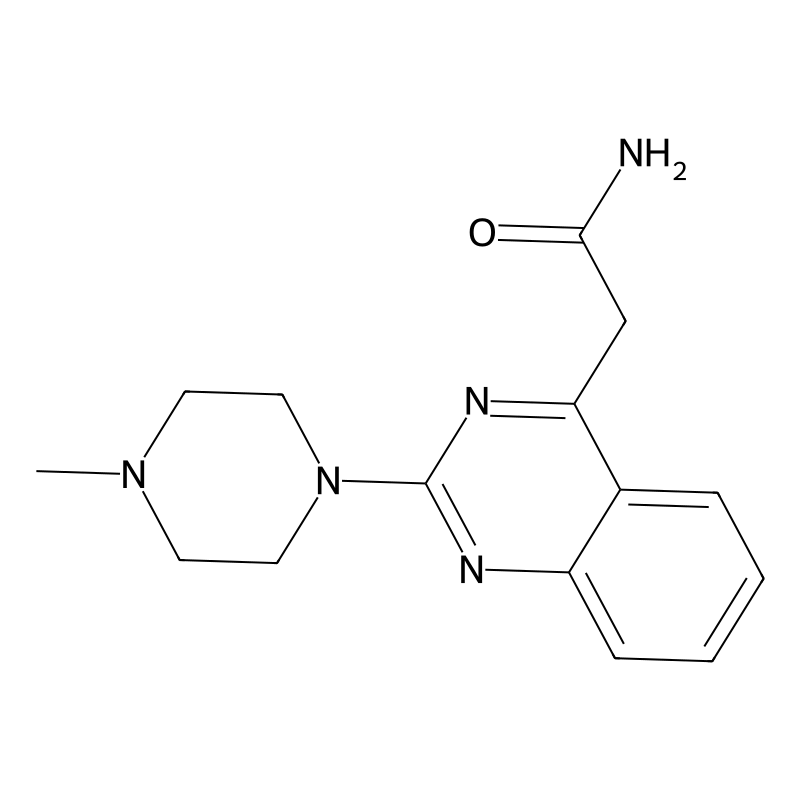

2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Search limitations: Scientific literature databases often focus on compounds that have progressed to pre-clinical or clinical trials. Since there is no CAS number readily available for this specific compound, searching for research may be hindered.

- Kinase inhibitors: The quinazolinone core structure is present in many known kinase inhibitors . Kinases are enzymes involved in many cellular processes, and their inhibition can be a target for drug discovery in various diseases like cancer.

- Antimicrobial activity: The combination of the quinazolinone and piperazine moieties has been explored in the development of some antimicrobial agents . Further research could investigate this compound's potential antimicrobial properties.

2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide is a heterocyclic compound belonging to the quinazoline family. It features a quinazoline core substituted with a 4-methylpiperazine moiety and an acetamide group. This compound has garnered attention due to its diverse biological activities, including potential applications in treating various diseases, particularly inflammatory conditions and cancers .

2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide exhibits significant biological activities, including:

- Anti-inflammatory properties: The compound has shown efficacy in reducing inflammation markers.

- Anticancer effects: It induces apoptosis in hematologic malignancies by inhibiting CDKs and influencing cellular signaling pathways .

- Immunomodulatory effects: The compound may inhibit human antibody responses by blocking B cell activation .

The synthesis of 2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide typically involves the following steps:

- Starting Materials: The reaction begins with 2-(2-chloroquinazolin-4-yl)acetamide and 1-methylpiperazine.

- Reaction Conditions: The reaction is conducted in N-methylpyrrolidin-2-one at 60°C for 30 minutes under an inert atmosphere.

- Workup: After cooling, ethyl acetate is added, and the mixture is stirred for an additional two hours.

- Product Isolation: The resulting solids are collected by filtration and washed with ethyl acetate to yield the final product .

Due to its biological activities, 2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide has potential applications in:

- Pharmaceutical Development: It serves as a building block for synthesizing more complex heterocyclic compounds aimed at treating cancer and inflammatory diseases.

- Agrochemicals: Its properties may also be explored in developing new agrochemical products .

Research indicates that this compound interacts with several cellular pathways and biomolecules, primarily through its inhibition of cyclin-dependent kinases. This interaction leads to significant cellular effects, such as altered gene expression and metabolism, which are crucial for its anticancer properties. Further studies are needed to elucidate the full spectrum of its interactions within biological systems .

Several compounds share structural similarities with 2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one | Similar quinazoline core but different substitutions | Varies; specific activities not detailed |

| 6,7-Dimethoxy-2-(4-(4-Methylpiperazin-1-yl)phenyl)-N-(2-Morpholinoethyl)quinazolin-4-amine | Different substituents leading to distinct activities | Potential anticancer properties |

| N-(4-Methylpiperazin-1-yl)-N'-(3-fluorophenyl)urea | Urea derivative with piperazine | Antitumor activity reported |

Uniqueness: The uniqueness of 2-(2-(4-Methylpiperazin-1-yl)quinazolin-4-yl)acetamide lies in its specific substitution pattern that enhances its biological activity profile compared to other quinazoline derivatives. Its ability to inhibit cyclin-dependent kinases makes it particularly noteworthy among similar compounds .